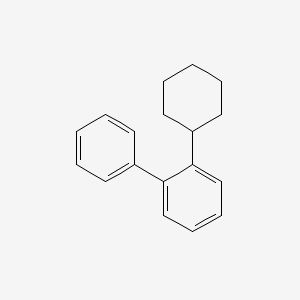
2-Cyclohexylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylbiphenyl is an organic compound with the molecular formula C18H20. It consists of a biphenyl core with a cyclohexyl group attached to one of the phenyl rings. This compound is known for its unique structural properties and has been studied for various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylbiphenyl can be synthesized through the reaction of biphenyl with cyclohexanol in the presence of bleaching earths, followed by hydrogenation. The reaction typically occurs at temperatures ranging from 120°C to 190°C and under pressures of 2 to 25 bar . Another method involves the reaction of 2-biphenylyllithium with carbonyl compounds .
Industrial Production Methods: In industrial settings, this compound is produced by partial hydrogenation of a mixture of terphenyls and cyclohexylbiphenyls using a hydrogenation catalyst. The process involves heating biphenyl and cyclohexanol in a molar ratio of (1 to 5):1 in the presence of bleaching earth at temperatures between 140°C and 220°C .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of cyclohexylbiphenyl ketones.
Reduction: Hydrogenation can convert the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Cyclohexylbiphenyl ketones.
Reduction: Cyclohexylcyclohexane derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyls.
Scientific Research Applications
2-Cyclohexylbiphenyl has been explored for various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of heat transfer fluids and as a component in liquid crystal displays
Mechanism of Action
The mechanism of action of 2-Cyclohexylbiphenyl involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins and altering their function. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Biphenyl: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylbenzene: Contains only one phenyl ring, resulting in different chemical properties.
2-Phenylcyclohexanol: Has a hydroxyl group, leading to different reactivity
Uniqueness: 2-Cyclohexylbiphenyl’s unique structure, with a cyclohexyl group attached to the biphenyl core, provides distinct steric and electronic properties. This makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
10470-01-6 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-cyclohexyl-2-phenylbenzene |
InChI |
InChI=1S/C18H20/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 |
InChI Key |
GRZJZRHVJAXMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




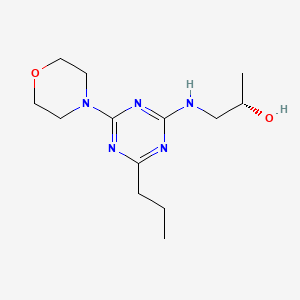
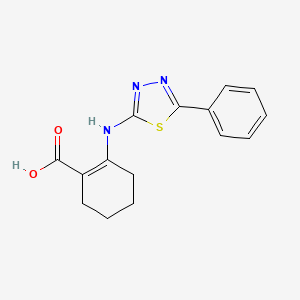
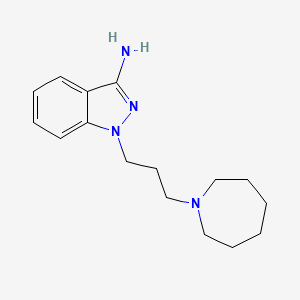
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
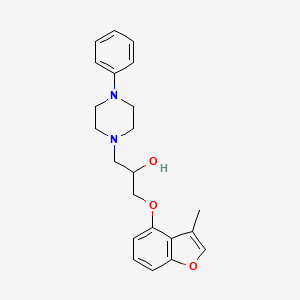
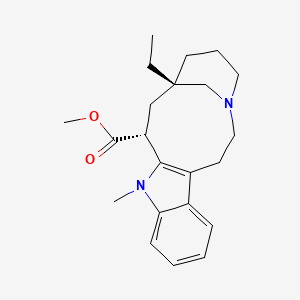

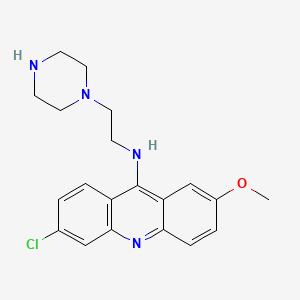
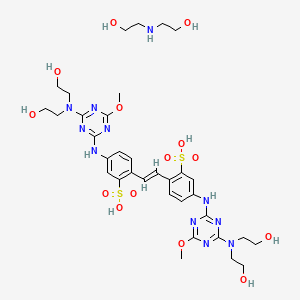
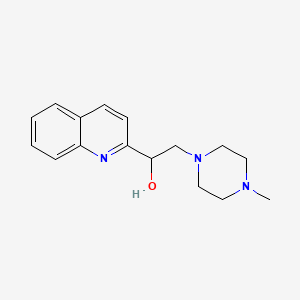

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
